molecular formula C26H18 B14246913 1-(4-Phenylbuta-1,3-dien-1-YL)pyrene CAS No. 312609-82-8

1-(4-Phenylbuta-1,3-dien-1-YL)pyrene

Cat. No.: B14246913
CAS No.: 312609-82-8
M. Wt: 330.4 g/mol
InChI Key: VGTQYHNAHQWSIG-UHFFFAOYSA-N
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Description

1-(4-Phenylbuta-1,3-dien-1-yl)pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a pyrene core substituted with a phenylbuta-1,3-diene moiety. Pyrene is known for its unique optical and electronic properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrene typically involves the use of pyrene as the core structure. Different electrophilic aromatic substitutions can be applied to introduce the phenylbuta-1,3-diene moiety at specific positions on the pyrene ring. Common synthetic routes include:

Chemical Reactions Analysis

1-(4-Phenylbuta-1,3-dien-1-yl)pyrene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Phenylbuta-1,3-dien-1-yl)pyrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrene involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo photoisomerization, where it changes its structure upon exposure to light. This property is exploited in applications such as photodynamic therapy and fluorescence imaging .

Comparison with Similar Compounds

1-(4-Phenylbuta-1,3-dien-1-yl)pyrene can be compared with other pyrene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct optical and electronic properties, making it valuable for specialized applications.

Properties

CAS No.

312609-82-8

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

1-(4-phenylbuta-1,3-dienyl)pyrene

InChI

InChI=1S/C26H18/c1-2-7-19(8-3-1)9-4-5-10-20-13-14-23-16-15-21-11-6-12-22-17-18-24(20)26(23)25(21)22/h1-18H

InChI Key

VGTQYHNAHQWSIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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